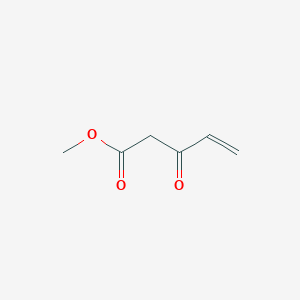

Methyl 3-oxo-4-pentenoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-4-pentenoate can be synthesized through several methods. One common approach involves the base-induced condensation of acrolein and ethyl acetate, followed by oxidation with Jones reagent . Another method includes the treatment of acrolein with ethyl lithiodiazoacetate, followed by rhodium(II) acetate-mediated rearrangement of carbene intermediates . These methods typically require stringent conditions and are not always suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound often involves the alkylation of the dianion of methyl acetoacetate with (iodomethyl)phenylsulfide, followed by oxidation and elimination reactions . This method provides a stable precursor that can be used to generate the desired compound in high yields.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-oxo-4-pentenoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in substitution reactions, particularly at the keto group.

Common Reagents and Conditions

Oxidation: Jones reagent is commonly used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-oxo-4-pentenoate is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a reagent in organic synthesis for creating complex molecules through multi-step reactions.

Scientific Research Applications

- Chemistry this compound is a reagent in organic synthesis, facilitating the creation of complex molecules via multi-step reactions. It can be used as an annelating agent in one-step preparations .

- Biology The compound's reactivity makes it useful for studying biochemical pathways and enzyme interactions.

- Medicine It is used in research for potential pharmaceutical applications, exploring its effects on biological systems and its potential as a drug precursor.

- Industry this compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Synthesis and Reactions

Synthesis The synthesis of methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate typically involves the chlorination of a precursor compound followed by esterification. A common method includes the chlorination of 3-oxo-4-pentenoic acid, followed by methylation to form the ester. Industrial production follows similar routes on a larger scale, using large reactors and precise control of reaction conditions to ensure high yield and purity, often employing automated systems for chlorination and esterification to maintain consistency and efficiency.

Reactions Methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate undergoes several chemical reactions:

- Oxidation Oxidation can produce higher oxidation state products, using oxidizing agents like potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can remove chlorine atoms or reduce the keto group, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using nucleophiles like amines, thiols, or alkoxides.

The products of these reactions vary based on specific conditions and reagents. Oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to diverse derivatives of the original compound.

Wirkmechanismus

The mechanism of action of methyl 3-oxo-4-pentenoate involves its ability to participate in various chemical reactions due to the presence of both a keto group and an ester group. These functional groups allow the compound to act as both a nucleophile and an electrophile, enabling it to undergo a wide range of reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-oxo-4-pentenoate can be compared with similar compounds such as methyl trans-4-oxo-2-pentenoate and ethyl 3-oxo-4-pentenoate . These compounds share similar structures but differ in their specific functional groups and reactivity. This compound is unique due to its specific combination of a keto group and an ester group, which provides it with distinct reactivity and versatility in synthetic applications.

List of Similar Compounds

- Methyl trans-4-oxo-2-pentenoate

- Ethyl 3-oxo-4-pentenoate

- Methyl 3-methyl-4-oxopentanoate

Biologische Aktivität

Methyl 3-oxo-4-pentenoate, a compound with the chemical formula C6H8O3, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity based on various research findings, case studies, and synthesis methods.

This compound is an α,β-unsaturated carbonyl compound that serves as a building block in organic synthesis. Its structure includes a methyl ester and a ketone functional group, contributing to its reactivity in various chemical transformations.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. In a comparative study, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL depending on the strain tested .

Cytotoxic Effects

Research has indicated that this compound possesses cytotoxic effects against cancer cell lines. In particular, it has shown promising results against human breast cancer cells (MCF-7) and lung cancer cells (A549). The half-maximal inhibitory concentration (IC50) values were reported at approximately 30 µM for MCF-7 cells, indicating a potent effect on cell viability .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory activities. In vitro assays demonstrated that it could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in managing inflammatory diseases .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Condensation Reactions : Utilizing acetylacetone derivatives with aldehydes under basic conditions to yield the desired compound.

- Michael Addition : Employing nucleophilic addition reactions to α,β-unsaturated carbonyl compounds can also produce this ester effectively.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study concluded that the compound could serve as a potential candidate for developing new antimicrobial agents due to its effectiveness at low concentrations .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Case Study 2: Cancer Cell Viability

In another investigation, the cytotoxic effects of this compound were assessed using MCF-7 breast cancer cells. The results indicated that treatment with the compound led to significant reductions in cell viability after 48 hours of exposure.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| A549 | 40 |

Eigenschaften

CAS-Nummer |

37734-05-7 |

|---|---|

Molekularformel |

C6H8O3 |

Molekulargewicht |

128.13 g/mol |

IUPAC-Name |

methyl 3-oxopent-4-enoate |

InChI |

InChI=1S/C6H8O3/c1-3-5(7)4-6(8)9-2/h3H,1,4H2,2H3 |

InChI-Schlüssel |

ZQUPQDCVMAQIKI-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CC(=O)C=C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.